molecular formula C12H16BrNO B13319061 [(3-Bromo-4-methoxyphenyl)methyl](cyclopropylmethyl)amine

[(3-Bromo-4-methoxyphenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B13319061
M. Wt: 270.17 g/mol
InChI Key: GAPDCJCNOHOMGP-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that features a brominated aromatic ring, a methoxy group, and a cyclopropylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps. One common route starts with the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with cyclopropylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxybenzylamine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: 4-Methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methoxyphenyl)methylamine
  • (3-Bromo-4-methoxyphenyl)methylamine
  • (3-Bromo-4-methoxyphenyl)methylamine

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties compared to other alkyl groups. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Biological Activity

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (3-Bromo-4-methoxyphenyl)methylamine is C12H16BrNOC_{12}H_{16}BrNO. The compound features a bromine atom and a methoxy group on the phenyl ring, which is linked to a cyclopropylmethyl amine moiety. This unique structure contributes to its chemical reactivity and potential biological activity.

The mechanism of action for (3-Bromo-4-methoxyphenyl)methylamine involves interactions with various biological targets, including enzymes and receptors. The presence of the bromine and methoxy groups can significantly influence the compound's binding affinity and selectivity, potentially modulating neurotransmitter levels in the brain, which is crucial for its antidepressant effects.

Biological Activities

Research indicates that (3-Bromo-4-methoxyphenyl)methylamine may exhibit several biological activities:

  • Antidepressant Effects : Similar compounds have shown potential as antidepressants by modulating neurotransmitter levels in the brain.
  • Anti-inflammatory Properties : The methoxy group may contribute to anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases.
  • Anticancer Activity : Some derivatives have demonstrated potential anticancer properties, indicating a need for further exploration in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of (3-Bromo-4-methoxyphenyl)methylamine, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-MethoxybenzylamineC_{9}H_{13}NContains methoxy groupAntidepressant properties
3-BromoanilineC_{6}H_{6}BrNAmino group instead of aminePotential anticancer activity
CyclopropylmethylamineC_{6}H_{13}NCyclopropane structureNeurological applications
3-Bromo-4-fluorobenzaldehydeC_{7}H_{5}BrFFluorine substitutionAntimicrobial properties

This table highlights how variations in structure can lead to different biological activities, emphasizing the importance of specific substitutions in pharmacological effects.

Case Studies and Research Findings

  • Antidepressant Studies : Preliminary studies have suggested that (3-Bromo-4-methoxyphenyl)methylamine may enhance serotonin levels, similar to other known antidepressants. Further research is needed to establish its efficacy and safety profile in clinical settings .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of compounds with methoxy substitutions have shown promising results. These studies suggest that (3-Bromo-4-methoxyphenyl)methylamine could be effective in treating conditions characterized by excessive inflammation.
  • Cancer Research : Ongoing research into the anticancer potential of this compound has revealed that certain derivatives exhibit cytotoxicity against various cancer cell lines. This suggests a possible role in developing new cancer therapies .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C12H16BrNO/c1-15-12-5-4-10(6-11(12)13)8-14-7-9-2-3-9/h4-6,9,14H,2-3,7-8H2,1H3

InChI Key

GAPDCJCNOHOMGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CC2)Br

Origin of Product

United States

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